molecular formula C18H27NO5 B1259236 p-Nitrophenoxydodecanoic acid

p-Nitrophenoxydodecanoic acid

Cat. No.: B1259236
M. Wt: 337.4 g/mol
InChI Key: PWPQMWPJVQLTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Long-Chain Fatty Acid Analogues Research

Long-chain fatty acids (LCFAs) are carboxylic acids with a hydrocarbon chain of thirteen to twenty-one carbon atoms. lipotype.com They are fundamental components of lipids and play crucial roles in cellular structure and metabolism. lipotype.com The study of enzymes that metabolize LCFAs, such as hydroxylases, is essential for understanding various biological processes.

p-Nitrophenoxydodecanoic acid fits within this research area as a synthetic analogue of a long-chain fatty acid. plos.org Its structure consists of a 12-carbon fatty acid chain (dodecanoic acid) modified with a p-nitrophenoxy group. vulcanchem.com This modification is critical for its utility in research. The p-nitrophenoxy group acts as a reporter. When an enzyme, such as a hydroxylase, acts on the fatty acid chain, it can lead to the cleavage and release of p-nitrophenol (or its ionized form, p-nitrophenolate). nih.govnih.govpnas.org This released molecule is a chromophore, meaning it absorbs light at a specific wavelength (410 nm) and produces a detectable color. nih.govnih.gov

The use of such chromogenic analogues provides a significant advantage over traditional methods for assaying fatty acid metabolism, which often rely on more complex techniques like the use of radiolabeled (e.g., 14C) substrates or monitoring the consumption of cofactors like NADPH. nih.gov The direct, real-time measurement of product formation makes this compound a powerful tool for high-throughput screening and detailed kinetic analysis. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Common NameThis compound
Systematic Name (IUPAC)2-(4-nitrophenoxy)dodecanoic acid
Molecular FormulaC₁₈H₂₇NO₅ vulcanchem.com
Molecular Weight337.4 g/mol vulcanchem.com
CAS Number230613-81-7 chemicalbook.com
Physical StateTypically a solid at standard conditions vulcanchem.com

Overview of Primary Academic Research Applications of this compound

The primary application of this compound in academic research is as a substrate for monitoring enzyme activity, particularly for the cytochrome P450 superfamily of enzymes.

Continuous Spectrophotometric Enzyme Assays: The compound is extensively used to measure the activity of fatty acid hydroxylating enzymes, most notably cytochrome P450 BM-3 from the bacterium Bacillus megaterium (now reclassified as Priestia megaterium). nih.govpnas.org The enzymatic hydroxylation of this compound results in an unstable product that decomposes, releasing the chromophore p-nitrophenolate, which can be continuously monitored with a spectrophotometer. nih.govpnas.org This provides a rapid and direct assay for enzyme activity that can be used even with crude cell extracts. nih.gov

Enzyme Engineering and Directed Evolution: Because assays using this compound are fast and simple, they are ideal for high-throughput screening of enzyme libraries. Researchers have used this substrate to engineer variants of P450 BM-3 with improved or altered characteristics. For instance, the F87A mutant of P450 BM-3 shows significantly higher sensitivity and activity towards this compound compared to the wild-type enzyme. nih.govnih.gov It has also been used in "rational evolution" approaches to screen for mutants with altered substrate specificity, for example, shifting activity towards medium-chain fatty acids. nih.gov

Investigating Catalytic Mechanisms and Cofactor Systems: The compound serves as a model substrate for fundamental studies of enzyme mechanisms. Research has utilized it to investigate the "uncoupling" of cofactor (NADPH) consumption from product formation in P450 enzymes. pnas.org Furthermore, it has been instrumental in developing and testing alternative cofactor systems to replace expensive biological molecules like NADPH. One study demonstrated a system using zinc dust and a mediator molecule to drive the hydroxylation of this compound by a P450 mutant, providing a cheaper alternative for potential fine chemical synthesis. nih.gov

Development of Novel Biocatalytic Platforms: Research has expanded the use of this substrate to novel biotechnology platforms. It has been used to assess the activity of P450 enzymes displayed on the surface of E. coli-derived outer membrane vesicles (OMVs), demonstrating the potential of these OMVs as nanobioreactors or components for biosensors. mdpi.com It was also a key substrate in studies creating and characterizing artificial families of chimeric P450 enzymes. plos.orgresearchgate.net

Table 2: Summary of Key Research Applications

Research ApplicationEnzyme(s) StudiedKey Finding/Purpose
Spectrophotometric Activity AssayCytochrome P450 BM-3 (wild-type and mutants)Development of a rapid, continuous assay for fatty acid hydroxylation based on p-nitrophenolate release. nih.gov
Enzyme EngineeringP450 BM-3 F87A mutantUsed as a screening substrate to identify enzyme variants with higher sensitivity and activity. nih.govnih.gov
Alternative Cofactor SystemsP450 BM-3 F87A mutantSubstrate for testing a zinc-driven system to replace NADPH for P450 catalysis. nih.gov
Mechanistic StudiesP450 BM-3Investigating catalytic uncoupling pathways and enzyme self-destruction mechanisms. pnas.org
Novel BiocatalysisCYP102A1 (P450 BM-3)Substrate for enzymes displayed on outer membrane vesicles (OMVs) for biosensor applications. mdpi.com
Artificial Enzyme FamiliesChimeric P450sUsed to assay the activity of artificially created P450 enzymes. plos.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)dodecanoic acid

InChI

InChI=1S/C18H27NO5/c1-2-3-4-5-6-7-8-9-10-17(18(20)21)24-16-13-11-15(12-14-16)19(22)23/h11-14,17H,2-10H2,1H3,(H,20,21)

InChI Key

PWPQMWPJVQLTJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

12-pNCA
p-nitrophenoxydodecanoic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of P Nitrophenoxydodecanoic Acid

Established Synthetic Pathways for p-Nitrophenoxydodecanoic Acid

The synthesis of p-nitrophenyl dodecanoate (B1226587) is a multi-step process that involves the formation of the long-chain aliphatic acid backbone and the subsequent introduction of the aromatic nitrophenoxy group through esterification.

Strategies for Dodecanoic Acid Backbone Formation

The 12-carbon backbone of the target molecule is provided by dodecanoic acid, a saturated fatty acid also known as lauric acid. atamanchemicals.comwikipedia.org Dodecanoic acid is abundantly available in nature, primarily as a major component of the triglycerides found in coconut oil and palm kernel oil. atamanchemicals.com

The most common and economically viable method for obtaining dodecanoic acid is through the hydrolysis of these natural fats and oils. This process, known as saponification, involves treating the oil with a base like sodium hydroxide, which cleaves the ester bonds of the triglycerides to produce glycerol (B35011) and a mixture of fatty acid salts (soaps). Subsequent acidification of this mixture isolates the free fatty acids, from which dodecanoic acid can be separated and purified.

While total chemical synthesis from smaller precursors is possible through various carbon-chain elongation methods, the isolation from natural sources remains the predominant route for obtaining the dodecanoic acid backbone due to its efficiency and low cost. wikipedia.org

Introduction of the para-Nitrophenoxy Moiety

The introduction of the p-nitrophenoxy group is accomplished via the esterification of dodecanoic acid with p-nitrophenol. The direct reaction between a carboxylic acid and a phenol (B47542) is typically slow and requires a catalyst. Therefore, more efficient methods involving an "activated" form of the carboxylic acid are commonly employed.

One prevalent strategy is the conversion of dodecanoic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. Dodecanoyl chloride, for instance, can be synthesized by reacting dodecanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting dodecanoyl chloride is highly electrophilic and reacts readily with p-nitrophenol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to yield p-nitrophenyl dodecanoate. The base serves to neutralize the HCl byproduct generated during the reaction.

Alternatively, coupling agents used in peptide synthesis are effective for this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group of dodecanoic acid, facilitating nucleophilic attack by the hydroxyl group of p-nitrophenol to form the ester bond. Another facile method involves reacting the carboxylic acid with p-nitrophenyl chloroformate. nih.gov

Functional Group Reactivity in this compound

p-Nitrophenyl dodecanoate contains three key functional groups that determine its chemical reactivity: the ester carbonyl group, the aromatic nitro group, and the phenyl ring system.

Esterification Reactions

While the molecule itself is an ester, the term "esterification reactions" in the context of its reactivity typically refers to transesterification . In these reactions, the p-nitrophenoxy moiety is substituted by a different alkoxy group (-OR) from an alcohol (R-OH).

The p-nitrophenyl group is an excellent leaving group because the negative charge on the resulting p-nitrophenoxide ion is stabilized by resonance, particularly by the strong electron-withdrawing nitro group. This inherent stability of the leaving group makes the ester carbonyl carbon highly susceptible to nucleophilic attack.

The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of p-nitrophenyl dodecanoate. This reaction is often catalyzed by either an acid or a base.

Acid catalysis : The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.commasterorganicchemistry.com

Base catalysis : The base deprotonates the incoming alcohol, forming a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

This reactivity makes p-nitrophenyl esters, including p-nitrophenyl dodecanoate, valuable reagents for acyl transfer, effectively delivering the dodecanoyl group to other molecules. nih.gov

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenyl ring is readily reduced to a primary amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be achieved using a variety of reducing agents. nih.gov The product of this reaction is p-aminophenyl dodecanoate.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Reductions : A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comgoogle.com The reaction proceeds through a series of electron transfers from the metal to the nitro group.

Other Reagents : Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for this reduction, sometimes offering selectivity if other reducible groups are present. commonorganicchemistry.com

MethodReagentsTypical Conditions
Catalytic HydrogenationH₂, Pd/C or PtO₂Pressurized H₂ atmosphere, room temperature
Metal in AcidFe, Zn, or Sn with HCl or CH₃COOHRefluxing in acidic solution
Sulfide ReductionNa₂S or (NH₄)₂SAqueous or alcoholic solution
Hydrosulfite ReductionNa₂S₂O₄Aqueous solution

Nucleophilic Substitution Reactions

The most significant nucleophilic substitution reactions involving p-nitrophenyl dodecanoate occur at the electrophilic carbonyl carbon. This is known as nucleophilic acyl substitution . The high reactivity of the ester is due to p-nitrophenoxide being an excellent leaving group, as mentioned previously. rasayanjournal.co.in

A wide range of nucleophiles can displace the p-nitrophenoxide ion to form new derivatives of dodecanoic acid. The general reaction can be represented as:

Dodecanoyl-O-Ph-NO₂ + Nu⁻ → Dodecanoyl-Nu + ⁻O-Ph-NO₂

Where Nu⁻ represents a nucleophile.

The ease with which this reaction occurs makes p-nitrophenyl esters useful "activated" esters in organic synthesis. wikipedia.org For example, they are widely used to form amide bonds in peptide synthesis, where the nucleophile is an amino group (-NH₂) of an amino acid or peptide. wikipedia.org Hydrolysis, the reaction with water to revert to dodecanoic acid and p-nitrophenol, is another example of this type of reaction and is often catalyzed by acid or base. rsc.org

NucleophileProduct TypeExample Reaction
Hydroxide (OH⁻) / Water (H₂O)Carboxylic AcidSaponification / Hydrolysis
Alkoxide (RO⁻) / Alcohol (ROH)EsterTransesterification
Amine (RNH₂)AmideAmidation / Peptide coupling
Hydrazine (H₂NNH₂)HydrazideHydrazinolysis

Enzymatic Transformations and Biocatalytic Applications of P Nitrophenoxydodecanoic Acid

p-Nitrophenoxydodecanoic Acid as a Substrate for Cytochrome P450 Enzymes

This compound (12-pNCA) serves as a valuable substrate in the study of cytochrome P450 enzymes, particularly the bacterial enzyme Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium. nih.gov This substrate is useful because its hydroxylation at specific positions leads to the formation of a spectrophotometrically detectable product, p-nitrophenolate, facilitating the analysis of enzyme kinetics and activity. nih.govpnas.org

Hydroxylation by Cytochrome P450 BM3 (CYP102A1)

Cytochrome P450 BM3, a self-sufficient monooxygenase, is known to hydroxylate long-chain fatty acids. pnas.orgresearchgate.net Its interaction with this compound has been a key area of research to understand its catalytic mechanism.

P450 BM3 typically hydroxylates long-chain fatty acid substrates at the ω-1, ω-2, and ω-3 positions. nih.gov In the case of this compound, hydroxylation at the ω-1 position results in an unstable hemiacetal. nih.govpnas.org This intermediate then spontaneously releases p-nitrophenolate, a colored compound that can be easily monitored spectrophotometrically. nih.govpnas.org

The catalytic cycle of P450 enzymes is not always perfectly efficient. "Uncoupling" can occur, where the consumption of O₂ and the cofactor NADPH does not lead to the formation of the hydroxylated product. pnas.orgpnas.org Instead, reactive oxygen species like superoxide (B77818) or hydrogen peroxide, or water are produced through shunt pathways. pnas.org

With this compound as the substrate, the coupling of NADPH consumption to product formation is only about 10%. pnas.orgpnas.orgnih.gov This low coupling efficiency suggests that the introduction of the aromatic group at the end of the fatty acid chain disrupts optimal substrate binding. pnas.org The rate of NADPH consumption is approximately 1.8 times that of O₂ consumption, which strongly indicates that the majority of the uncoupling proceeds through the "oxidase shunt" pathway, producing water. pnas.orgpnas.orgcaltech.edu This oxidase shunt is believed to be a protective mechanism that prevents the highly reactive enzyme intermediates from damaging the protein when substrate hydroxylation is inefficient. pnas.orgpnas.org

The concentration of the essential cofactor NADPH has a significant impact on the total number of turnovers (TTN) the enzyme can perform before it becomes inactivated. pnas.orgpnas.org Higher concentrations of NADPH lead to a greater number of turnovers. For instance, with 300 μM NADPH, P450 BM3 can catalyze approximately 635 turnovers of this compound before inactivation. pnas.orgpnas.org However, when the NADPH concentration is lowered to 50 μM, the enzyme is inactivated after only about 132 turnovers. pnas.org This suggests that at high NADPH concentrations, a rapid and efficient electron transfer from the reductase domain to the heme domain helps protect the enzyme. pnas.orgpnas.org At lower NADPH levels, this protective pathway becomes less effective. pnas.orgpnas.org

NADPH ConcentrationTotal Turnovers (TTN)
300 μM635 ± 9
50 μM132 ± 9

Data showing the effect of NADPH concentration on the total number of enzyme turnovers for P450 BM3 with this compound as a substrate. pnas.org

Investigations with Specific P450 BM3 Mutants (e.g., F87A, W96H)

To further probe the structure-function relationship of P450 BM3, various mutants have been created and their activity with this compound has been studied.

The F87A mutant , where phenylalanine at position 87 is replaced by alanine, has shown a nearly five-fold higher activity and a three-fold higher sensitivity for this compound compared to the wild-type enzyme. nih.gov

The W96H mutant , where tryptophan at position 96 is replaced by histidine, has been instrumental in understanding the enzyme's protective mechanisms. pnas.orgpnas.org The W96 residue is located near the heme active site and is part of a proposed electron transport chain involving tryptophan and tyrosine residues that helps to dissipate oxidizing equivalents and protect the enzyme from self-destruction. pnas.orgpnas.orgcaltech.edu At high NADPH concentrations, the W96H mutation has a relatively minor effect on the total turnover number. pnas.org However, at low NADPH concentrations, the W96H mutation leads to a decrease in the total turnovers, highlighting the importance of this residue in a secondary protective pathway when NADPH is limited. pnas.orgpnas.orgnih.gov

EnzymeNADPH ConcentrationTotal Turnovers (TTN)% of Wild-Type TTN
Wild-Type300 μM635 ± 9100%
W96H300 μM533 (approx.)84%
Wild-Type50 μM132 ± 9100%
W96H50 μMDecreased<100%

Comparison of total turnover numbers (TTN) for wild-type P450 BM3 and the W96H mutant with this compound as a substrate at different NADPH concentrations. pnas.org

Peroxygenase Activity and Product Formation

In addition to its monooxygenase activity, which relies on NADPH and O₂, P450 BM3 can also exhibit peroxygenase activity. mdpi.com In this "peroxide shunt" pathway, an oxygen atom from a peroxide, such as hydrogen peroxide, is used to hydroxylate the substrate, bypassing the need for NADPH and O₂. mdpi.com This alternative catalytic cycle has been explored for various P450 enzymes, including mutants of P450 BM3, for the hydroxylation of different compounds. mdpi.com While the primary focus of research with this compound has been on the NADPH-dependent monooxygenase pathway, the potential for peroxygenase-mediated hydroxylation exists. The product of this reaction would still be the unstable hemiacetal that decomposes to release p-nitrophenolate. nih.gov

Applications of this compound in Biocatalysis Systems

Development of Continuous Spectrophotometric Assays Utilizing this compound

A significant application of this compound lies in the development of continuous spectrophotometric assays for enzymes, particularly for cytochrome P450 monooxygenases. A notable example is the assay developed for cytochrome P450 BM-3 from Bacillus megaterium and its mutants, such as the F87A variant. nih.govresearchgate.net This enzyme catalyzes the subterminal hydroxylation of fatty acids. nih.govresearchgate.net

The assay is based on the enzymatic conversion of p-nitrophenoxycarboxylic acids (pNCAs), including this compound, into ω-oxycarboxylic acids and the chromophore p-nitrophenolate. nih.govresearchgate.net The formation of p-nitrophenolate can be continuously monitored by measuring the increase in absorbance at a wavelength of 410 nm, which allows for the direct determination of enzyme kinetics. nih.govcnjournals.com This method offers a rapid and sensitive alternative to traditional assays that rely on monitoring the consumption of oxygen or NADPH, or the use of radiolabeled substrates. nih.govresearchgate.net

The sensitivity of this assay is notably enhanced when using this compound with the F87A mutant of P450 BM-3. nih.govresearchgate.net This assay has proven to be robust enough for use with crude cell extracts of recombinantly expressed enzymes, facilitating high-throughput screening of enzyme libraries for directed evolution experiments. nih.govresearchgate.netcaltech.edu The use of this compound as a surrogate substrate that releases a colored product upon hydroxylation has been instrumental in engineering P450 enzymes for new functionalities, such as the oxidation of alkanes. caltech.edu

Table 1: Comparison of Assay Methods for Cytochrome P450 BM-3

Feature Spectrophotometric Assay with this compound Traditional Assays (Oxygen/NADPH Consumption, Radiolabeling)
Principle Measures formation of colored p-nitrophenolate Measures consumption of co-substrates or radioactive product
Detection Continuous monitoring of absorbance at 410 nm Discontinuous or indirect measurements
Sensitivity High, especially with F87A mutant nih.govresearchgate.net Variable
Throughput High, suitable for microtiter plates nih.gov Generally lower
Sample Type Purified enzyme or crude cell extracts nih.govresearchgate.net Often requires purified components
Cost-Effectiveness Reduces cofactor expenses uni-stuttgart.de Can be more expensive (e.g., radiolabeled substrates)

Cofactor Regeneration Strategies in this compound Biotransformations

The hydroxylation of this compound by cytochrome P450 enzymes is a cofactor-dependent process, typically requiring NADPH. The high cost of NADPH necessitates the implementation of efficient cofactor regeneration systems for practical biocatalytic applications.

One strategy involves the use of a second enzyme to regenerate the cofactor. For instance, the biotransformation of p-nitrophenoxydecanoic acid has been achieved using a system where a soluble pyridine (B92270) nucleotide transhydrogenase (STH) from E. coli was used to transfer reducing equivalents from NADH to NADP+, thereby regenerating the NADPH required by the P450 enzyme. uniovi.esresearchgate.net This two-step cofactor recycling system allowed for complete conversion of the substrate with significantly lower concentrations of the oxidized cofactors (NAD+ and NADP+). uniovi.es

Non-enzymatic methods have also been explored. An attractive approach for the ω-hydroxylation of this compound by the P450 BM-3 F87A mutant involves a mediator-based system. caltech.edudntb.gov.ua In this system, cobalt(III)sepulchrate acts as a mediator to transfer electrons to the P450 enzyme, and this mediator is in turn regenerated by zinc dust, which serves as the ultimate electron source. caltech.edudntb.gov.ua This method circumvents the need for the expensive NADPH cofactor. caltech.edu While direct electrochemical regeneration of P450 enzymes has been investigated, the turnover rates are often lower than with NADPH. uni-stuttgart.de However, the zinc-driven system with a mediator has shown significantly higher activity compared to direct electrochemical approaches. uni-stuttgart.de

Furthermore, directed evolution has been employed to alter the cofactor specificity of P450 enzymes. Mutants of P450 BM-3 have been created that can utilize NADH, a less expensive alternative to NADPH. rsc.org These engineered enzymes have been used in the hydroxylation of p-nitrophenoxydecanoic acid with a non-natural cofactor mimic, N-benzyl-1,4-dihydronicotinamide, which could also be regenerated. rsc.org

Whole-Cell Biocatalysis Systems for this compound Transformation

Whole-cell biocatalysis offers a cost-effective alternative to using isolated enzymes by providing the necessary cofactors and their regeneration machinery within the cellular environment. unimi.itchemrxiv.org Recombinant Escherichia coli cells expressing cytochrome P450 enzymes have been utilized for the transformation of p-nitrophenoxycarboxylic acids. uni-stuttgart.de

For these systems to be effective, the substrate must be able to enter the cell and reach the enzyme. Permeabilization of the E. coli cell membrane is often necessary to facilitate substrate uptake. uni-stuttgart.de This approach has been successfully applied to develop high-throughput screening assays in microtiter plates using whole cells, which significantly reduces the cost associated with cofactors. uni-stuttgart.de The development of such whole-cell assays has been crucial for the laboratory evolution of hydroxylases. caltech.edu

Whole-cell systems expressing P450s are promising for various biotransformations, including the oxyfunctionalization of fatty acids. nih.gov While specific examples focusing solely on the large-scale production of hydroxylated this compound using whole-cell systems are not extensively detailed in the provided search results, the principles and methodologies are well-established for related substrates. The main challenges in whole-cell P450 biocatalysis include enzyme stability, cofactor regeneration efficiency within the host, and potential substrate or product toxicity. core.ac.uk

Electrochemical Catalysis Using p-Nitrophenoxycarboxylic Acids

Electrochemical methods offer a direct way to supply the reducing equivalents needed for P450-catalyzed reactions, potentially replacing the biological cofactor NADPH. uni-stuttgart.de The principle involves using an electrode to reduce the heme iron of the P450 enzyme, either directly or through a mediator molecule. uni-stuttgart.de

Studies have demonstrated the application of electrochemistry for various P450-catalyzed reactions. For instance, a system using a cobalt(III)sepulchrate mediator and a platinum electrode was able to drive reactions for several P450s, although with lower turnover rates compared to NADPH-driven reactions. uni-stuttgart.de A more efficient system for the hydroxylation of this compound by the P450 BM-3 F87A mutant utilized zinc dust as the electron donor in conjunction with the cobalt sepulchrate mediator, achieving a turnover rate that was 20% of that observed with NADPH. uniovi.esuni-stuttgart.de This turnover was noted to be over 75% higher than what is typically achieved with direct electrochemical approaches. uni-stuttgart.de

While the direct electrochemical activation of carboxylic acids is a known process, it often requires harsh conditions that are incompatible with sensitive biological catalysts like enzymes. nih.gov However, strategies are being developed to enable selective electrooxidation at an anode, which could pave the way for more sophisticated bio-electrochemical systems in the future. nih.gov The use of p-nitrophenoxycarboxylic acids in these systems primarily serves as a model reaction to test and optimize the electrochemical regeneration of the P450 catalyst. uniovi.esdntb.gov.ua

Biological Activities and Cellular Pathway Modulation by P Nitrophenoxydodecanoic Acid

Enzyme Modulation and Inhibition Profiles

p-Nitrophenoxydodecanoic acid has been identified as a modulator of several enzyme systems, with a notable impact on specific metabolic and inflammatory pathways.

Inhibition of Specific Metabolic Pathway Enzymes

Research has shown that this compound can influence enzymes involved in fatty acid metabolism. It serves as a substrate for cytochrome P450 enzymes, particularly P450 BM-3 and its mutants. google.compnas.org The hydroxylation of this compound by these enzymes is a key reaction studied to understand P450 catalytic activity and for screening enzyme libraries. google.comcaltech.edu The metabolism of this compound by P450 enzymes can lead to the formation of an unstable hemiacetal intermediate, which then dissociates, providing a method to monitor enzyme activity. google.com

Interaction with Cyclooxygenases and Lipoxygenases

The biological activity of this compound is also attributed to its interactions with enzymes central to inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the metabolism of fatty acids to produce inflammatory mediators. nih.govtorvergata.it By potentially acting on these enzymes, the compound may influence inflammatory responses. The inhibition of COX-2, for instance, is a key mechanism for many anti-inflammatory drugs. nih.govisfcppharmaspire.com Similarly, 5-lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.comnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

This compound has demonstrated notable antioxidant properties. Its ability to neutralize free radicals is a significant aspect of its biological activity. This has been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The compound's capacity to scavenge radicals suggests its potential in mitigating oxidative stress-related conditions.

The antioxidant mechanism may involve the donation of a hydrogen atom or an electron to neutralize free radicals. The table below summarizes the DPPH radical scavenging activity of this compound at various concentrations.

DPPH Radical Scavenging Activity of this compound
Concentration (µg/ml)DPPH Scavenging Activity (%)
2530
5050
10070
15085

Anti-inflammatory Effects and Cytokine Modulation

The anti-inflammatory potential of this compound has been investigated, showing a significant impact on the modulation of pro-inflammatory cytokines. Cytokines are small proteins crucial for cell signaling, particularly in the immune system, and their dysregulation can lead to chronic inflammation. wikipedia.orgmdpi.com

In a murine model of acute inflammation, treatment with the compound led to a notable reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests that this compound may exert its anti-inflammatory effects by interfering with the signaling pathways that lead to the production of these key inflammatory mediators. nih.gov The modulation of cytokines is a critical aspect of controlling inflammatory responses. nih.govnih.gov

Antimicrobial Efficacy and Mechanisms of Action

This compound has been evaluated for its antimicrobial properties and has shown significant inhibitory effects against various pathogenic bacteria. Its efficacy is particularly noted against Gram-positive bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane or interference with cellular transport systems. ptfarm.plnih.gov

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents the MIC values of this compound against several bacterial strains.

Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus20
Escherichia coli40
Bacillus subtilis30

Studies have also demonstrated that treatment with this compound can lead to a significant decrease in the viability of multi-drug resistant bacteria, highlighting its potential as a novel antimicrobial agent.

Modulation of Cellular Signaling Pathways

The biological activities of this compound are fundamentally linked to its ability to modulate various cellular signaling pathways. It is believed to influence pathways involved in inflammation and cell proliferation. This modulation can occur through its interaction with specific enzymes like cyclooxygenases and lipoxygenases, which are key to fatty acid metabolism and inflammatory responses. Furthermore, its antioxidant properties contribute to its ability to protect cells from oxidative damage, a key factor in many pathological processes. The compound's capacity to reduce pro-inflammatory cytokines indicates its interference with signaling cascades that govern the immune response.

Molecular Recognition and Interaction Studies Involving P Nitrophenoxydodecanoic Acid

Protein Binding Affinity and Specificity Studies

p-Nitrophenoxydodecanoic acid (also referred to as 12-pNCA) is extensively utilized as a model substrate in the study of cytochrome P450 enzymes, particularly the bacterial enzyme P450 BM-3 from Bacillus megaterium (now reclassified as Priestia megaterium) and its engineered variants. nih.govpnas.orgpnas.org Its structure, featuring a 12-carbon fatty acid chain, makes it a suitable analogue for the natural substrates of this enzyme. plos.org The binding of 12-pNCA to the enzyme's active site is a critical first step for its subsequent hydroxylation. This interaction is primarily driven by the enzyme's affinity for long-chain fatty acids. pnas.org

The hydroxylation of 12-pNCA by P450 BM-3 results in an unstable hemiacetal intermediate, which then spontaneously decomposes to release p-nitrophenolate. pnas.orggoogle.com This yellow-colored product can be easily detected and quantified using spectrophotometry at 410 nm, making 12-pNCA an invaluable tool for high-throughput screening assays to assess enzyme activity and evolution. nih.govgoogle.com

Research has focused heavily on altering the substrate specificity and improving the catalytic efficiency of P450 BM-3 through protein engineering. A key mutation, F87A (phenylalanine at position 87 replaced by alanine), has been shown to significantly enhance the enzyme's activity towards 12-pNCA. The F87A mutant exhibits a nearly five-fold higher activity and a three-fold greater sensitivity for 12-pNCA compared to the wild-type enzyme. nih.gov This enhancement is attributed to changes in the active site that improve substrate access and positioning for catalysis. caltech.edu While the wild-type P450 BM-3 demonstrates good coupling of NADPH consumption for long-chain fatty acids (≥C14), the coupling is poor for shorter chains like 12-pNCA, with product formation efficiency being just 10%. pnas.orgresearchgate.net

Further rational evolution of the F87A mutant has led to the creation of variants with altered chain-length specificity. For instance, a P450 BM-3 variant with five mutations (V26T, R47F, A74G, L188K, and F87A) was developed that can efficiently process shorter-chain substrates like 8-carbon ω-p-nitrophenoxycarboxylic acid (8-pNCA), while maintaining a catalytic efficiency for 12-pNCA comparable to the wild-type enzyme. nih.gov

Enzyme VariantSubstrate(s)Key FindingsReference(s)
Wild-Type P450 BM-3 This compound (12-pNCA), Long-chain fatty acids (≥C14)Hydroxylates 12-pNCA, but with poor coupling efficiency (10%) compared to longer-chain fatty acids. pnas.orgresearchgate.net
P450 BM-3 F87A Mutant This compound (12-pNCA)Shows ~5-fold higher activity and 3-fold higher sensitivity for 12-pNCA than the wild-type. nih.gov
P450 BM-3 (F87A, V26T, R47F, A74G, L188K) 8-pNCA, 10-pNCA, 12-pNCAEngineered variant that efficiently hydrolyzes shorter chain substrates (8-pNCA) while maintaining activity towards 12-pNCA. nih.gov
P450 Chimeras (A1, A2, A3 parents) This compound (12-pNCA)Parent enzymes CYP102A1 (A1) and CYP102A2 (A2) are active on 12-pNCA, while CYP102A3 (A3) is not. Chimeric enzymes show varying activity. plos.org

Metal Ion Chelation and Complex Formation

Current research does not indicate that this compound functions as a direct chelating agent for metal ions. However, its name is prominently associated with "zinc-driven" hydroxylation in the context of cytochrome P450 BM-3 catalysis. nih.govdntb.gov.ua This terminology refers to an alternative cofactor system designed to replace the expensive natural cofactor NADPH, which is required to deliver electrons to the P450 enzyme for its catalytic function. nih.govnih.gov

In this engineered system, zinc dust serves as the primary electron source. nih.gov The electrons are not transferred directly to the enzyme or to this compound. Instead, they are used to regenerate a mediator molecule, cobalt (III) sepulchrate. nih.govresearchgate.net This cobalt complex then acts as an electron shuttle, transferring the reducing equivalents from the zinc to the heme iron center of the P450 BM-3 enzyme. researchgate.net This process enables the enzyme to perform the ω-hydroxylation of its substrate, this compound. nih.govrwth-aachen.de

Therefore, the role of zinc is indirect; it is a crucial component of the electron-donating machinery in a biomimetic catalytic cycle, but it does not form a direct chelate complex with the this compound molecule itself. nih.govresearchgate.net The interaction is specific to the enzymatic system designed to reduce the cost and complexity of P450-catalyzed reactions. nih.gov

Fundamental Principles of Non-Covalent Interactions Relevant to Ligand Binding

The binding of a ligand, such as this compound, to a protein's active site is governed by a combination of non-covalent interactions. These forces, while individually weak compared to covalent bonds, collectively provide the stability and specificity required for molecular recognition. brylinski.orgdrugdesign.org

Hydrophobic interactions are a major driving force for the binding of nonpolar molecules or nonpolar regions of molecules in an aqueous environment. drugdesign.orggbiosciences.com This phenomenon arises from the tendency of water molecules to form a highly ordered cage-like structure around a nonpolar solute. The association of two or more nonpolar surfaces, such as the alkyl chain of this compound and a hydrophobic pocket within a protein, reduces the total nonpolar surface area exposed to water. huji.ac.il This releases the ordered water molecules into the bulk solvent, leading to a favorable increase in entropy, which drives the binding process. huji.ac.il The strength of these interactions generally increases with the length of the hydrophobic chain and the degree to which a ligand fills a hydrophobic pocket in the receptor. gbiosciences.comamericanpharmaceuticalreview.com

Hydrogen bonds are highly directional electrostatic interactions that form between a hydrogen atom covalently bonded to an electronegative atom (the donor, e.g., O-H or N-H) and another nearby electronegative atom (the acceptor, e.g., oxygen or nitrogen). mdpi.comwiley.com These bonds are critical for the specificity of ligand-receptor interactions due to their strict geometric requirements. drugdesign.orgresearchgate.net A ligand and its receptor must be precisely positioned for optimal hydrogen bond formation. americanpharmaceuticalreview.com Hydrogen bonds can form as single interactions or as part of complex networks, where multiple donors and acceptors are involved, significantly contributing to the stability of the protein-ligand complex. mdpi.commdpi.com The net contribution of a hydrogen bond to binding affinity depends on the balance between breaking hydrogen bonds with water (desolvation) and forming new ones between the ligand and the protein. nih.gov

Pi-stacking (or π-π) interactions are non-covalent forces that occur between aromatic rings, such as the p-nitrophenyl group of the titular acid and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. nih.govmdpi.com These interactions arise from electrostatic and van der Waals forces between the electron clouds of the aromatic systems. acs.org The most common geometries are the parallel-displaced and T-shaped (or perpendicular) arrangements, which are energetically more favorable than a direct face-to-face stacking. brylinski.orgacs.org Though generally weaker than hydrogen bonds, π-stacking interactions play a vital role in the organization of biomolecular structures and contribute to the affinity and orientation of aromatic ligands within a binding pocket. brylinski.orgresearchgate.net

Electrostatic interactions involve forces between charged or partially charged species and are fundamental to molecular attraction. unina.it

Charge-Charge (Ionic) Interactions: These are the strongest non-covalent interactions, occurring between fully and oppositely charged groups, such as the deprotonated carboxylate group (-COO⁻) of a ligand and a protonated amino group (-NH₃⁺) of a lysine (B10760008) residue on a protein. unina.it

Charge-Dipole and Dipole-Dipole Interactions: These interactions occur between a charged ion and a polar molecule (charge-dipole) or between two polar molecules (dipole-dipole). lecturio.com Polar functional groups, like the nitro group (-NO₂) and the ether oxygen in this compound, create permanent dipoles that can interact favorably with charged residues or other polar groups in the binding site. duke.edu

Unusual Non-Covalent Interactions (e.g., Weak Hydrogen Bonds, σ-Hole Bonds, Anion-π Interactions)

The molecular structure of this compound, characterized by a terminal carboxylic acid, a long aliphatic chain, and an electron-deficient nitrophenyl ring, creates a platform for a variety of non-covalent interactions that are crucial for its aggregation behavior and interaction with other molecules. While classical hydrogen bonds involving the carboxylic acid group are expected, the molecule's architecture also allows for more subtle and unusual non-covalent forces, including weak hydrogen bonds, potential anion-π interactions, and σ-hole interactions. These forces, though individually weak, can collectively play a significant role in the stabilization of supramolecular structures. mdpi.comfrontiersin.org

Weak Hydrogen Bonds

Beyond the strong O-H···O hydrogen bond typical of carboxylic acid dimers, this compound can participate in a network of weaker hydrogen bonds. The methylene (B1212753) (CH₂) groups of the dodecanoic acid chain can act as weak hydrogen bond donors, forming C-H···O or C-H···π interactions. mdpi.comrsc.org In a crystalline or aggregated state, these C-H groups can interact with the oxygen atoms of the nitro group, the ether linkage, or the carbonyl group of an adjacent molecule.

Anion-π Interactions

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. nih.gov The p-nitrophenoxy group in this compound is a prime candidate for such interactions. The strong electron-withdrawing effect of the nitro group significantly reduces the electron density of the aromatic ring, creating a positive quadrupole moment (a π-acidic ring) that can attract anions. d-nb.inforesearchgate.net

In the context of this compound, two primary scenarios for anion-π interactions can be envisioned:

Intermolecular Interaction: Upon deprotonation of the carboxylic acid, the resulting carboxylate anion of one molecule can interact with the face of the electron-deficient nitro-aromatic ring of a neighboring molecule. This type of interaction could be a key stabilizing force in molecular aggregates, especially at neutral or basic pH. Studies on other molecules have shown that these interactions are energetically favorable and play a central role in molecular recognition and the binding of inhibitors to enzymes. nih.govnih.gov

Intramolecular Interaction: Although less likely due to the flexibility and length of the alkyl chain, a folded conformation could potentially bring the terminal carboxylate anion in proximity to the molecule's own nitrophenyl ring. However, such a conformation would need to overcome significant entropic penalties.

The strength of an anion-π interaction is estimated to be in the range of 20-70 kJ/mol, making it a significant contributor to the stability of molecular assemblies. nih.gov

σ-Hole Interactions

A σ-hole is a region of positive electrostatic potential located on an atom opposite to a covalent bond. wikipedia.org This electron-deficient region can interact favorably with a Lewis base, such as a lone pair of electrons. nih.govresearchgate.net

In this compound, the nitrogen atom of the nitro group is a potential site for a σ-hole interaction. The nitrogen is covalently bonded to two highly electronegative oxygen atoms and a carbon atom. This bonding arrangement can create a region of positive electrostatic potential on the nitrogen atom, which could then interact with an electron-rich site on an adjacent molecule, such as the oxygen atom of a carbonyl or another nitro group. This type of interaction, specifically involving a pnictogen element like nitrogen, is termed a pnictogen bond. nih.govrsc.org While less commonly discussed than halogen or chalcogen bonds, these interactions are increasingly recognized for their role in crystal engineering and molecular recognition. frontiersin.orgnih.gov

The table below summarizes the potential unusual non-covalent interactions involving this compound, based on its constituent functional groups.

Interaction TypeDonor Group/AtomAcceptor Group/AtomTypical Energy (kJ/mol)Potential Significance
Weak Hydrogen Bond Alkyl C-HCarbonyl Oxygen (C=O), Ether Oxygen (-O-), Nitro Oxygen (NO₂)2 - 8Crystal packing stabilization, conformational influence. mdpi.com
Anion-π Interaction Carboxylate Anion (-COO⁻)π-face of Nitro-aromatic Ring20 - 70Molecular aggregation, receptor binding. nih.govresearchgate.net
σ-Hole (Pnictogen) Bond Nitrogen of Nitro Group (as σ-hole donor)Carbonyl Oxygen, Ether Oxygen, Nitro Oxygen (as Lewis base)5 - 25Directional control in crystal packing. rsc.org

Structure Activity Relationship Sar Analysis of P Nitrophenoxydodecanoic Acid and Its Analogues

Correlating Structural Modifications with Biological Activity

The biological profile of p-nitrophenoxydodecanoic acid can be systematically explored by analyzing analogues with modifications in either the fatty acid chain or the aromatic moiety. Studies on related long-chain fatty acid esters provide significant insights into these correlations.

The length and saturation of the fatty acid chain are paramount in determining the biological efficacy of this class of compounds. Research on sugar-fatty acid esters has shown that medium- to long-chain fatty acids, particularly those with 12 (lauric) or 14 (myristic) carbons, exhibit superior antimicrobial properties. nih.gov This suggests that the dodecanoic acid portion of this compound is optimal for certain biological activities, likely due to a balance between hydrophobicity required for membrane interaction and sufficient water solubility. Similarly, studies on fatty acid derivatives as antimicrobial agents against Staphylococcus aureus identified that monoglycerides (B3428702) of fatty acids with chain lengths of 10–14 carbons were among the most potent. nih.gov

Modifications to the acyl chain can also modulate activity. For instance, esterification of the natural compound resveratrol (B1683913) with various long-chain fatty acids, including saturated and unsaturated variants, resulted in derivatives with enhanced anticancer and antioxidant properties compared to the parent molecule. mdpi.com This highlights that the nature of the fatty acid ester can significantly influence biological outcomes.

The aromatic portion, the p-nitrophenoxy group, is also a critical determinant of activity. The position and nature of substituents on the phenyl ring can drastically alter electronic properties and, consequently, enzymatic and cellular interactions. In studies of chalcone (B49325) derivatives, the position of a nitro group was found to be crucial for anti-inflammatory and vasorelaxant activities. mdpi.com While not identical, this principle underscores the importance of the nitro group's placement in this compound for its specific biological functions.

Structural ModificationObserved Effect on Biological ActivityRationale / ExampleReference
Varying Fatty Acid Chain Length Optimal activity often found with medium-to-long chains (C10-C14).Sugar esters with lauric acid (C12) moieties show exceptional antibacterial properties. Shorter-chain p-nitrophenyl esters (e.g., butyrate) are more rapidly hydrolyzed by some enzymes like cutinase. nih.govnih.gov
Saturation of Fatty Acid Chain Unsaturated chains can introduce different biological activities.Resveratrol esterified with unsaturated fatty acids (e.g., oleic acid) showed potent anticancer activity. Unsaturated fatty acids can alter membrane fluidity differently than saturated ones. mdpi.com
Modification of the Aromatic Ring Substitution pattern (ortho, meta, para) and type of substituent on the phenyl ring alter electronic properties and activity.In chalcones, a nitro group at the para-position of the B-ring resulted in high vasorelaxant activity, whereas an ortho-position was favorable for anti-inflammatory effects. mdpi.com
Ester Linkage vs. Other Linkages The ester bond's nature and position are key to reactivity and stability.Monoglycerides of fatty acids (an ester linkage) showed more potent antimicrobial activity than the corresponding free fatty acids or fatty alcohols. nih.gov

Impact of Functional Groups on Enzymatic and Cellular Interactions

The distinct functional groups of this compound—the p-nitrophenoxy moiety and the dodecanoic acid tail—have specific roles in its interactions at the molecular and cellular levels.

The p-Nitrophenoxy Group: This group primarily functions as an excellent leaving group in enzymatic reactions. The electron-withdrawing nature of the nitro group at the para position makes the phenoxy group highly activated. nih.govscbt.com This is particularly relevant in its use as a substrate for hydrolases like esterases and monooxygenases such as Cytochrome P450. scbt.comcaltech.edu For instance, in assays involving Cytochrome P450 BM3, the enzyme hydroxylates the fatty acid chain, leading to a cascade reaction that releases the chromogenic p-nitrophenolate, which can be easily quantified. caltech.edu The high activation of the leaving group means that enzymes may not need to provide additional activation, such as protonation, to facilitate catalysis. nih.gov This property makes p-nitrophenyl esters, including this compound, valuable tools for studying enzyme kinetics and screening enzyme libraries. nih.govcaltech.edu

The Dodecanoic Acid Chain: The 12-carbon saturated fatty acid chain is crucial for the molecule's transport and interaction with cellular structures, particularly lipid membranes. Dodecanoic acid, also known as lauric acid, can rapidly permeate cell membranes. nih.gov This lipophilicity allows the entire molecule to traverse the cell envelope and reach intracellular targets. Studies have shown that dodecanoic acid and its esters can integrate into lipid bilayers, altering membrane fluidity and permeability, a key mechanism for their antimicrobial effects. nih.gov Furthermore, once inside the cell, dodecanoic acid can be metabolized and participate in various cellular processes. It has been shown to induce oxidative stress and disrupt mitochondrial function in certain cancer cell lines, leading to apoptosis. ufu.brmedrxiv.org Therefore, the dodecanoic acid tail acts as a vehicle for cellular entry and as a biologically active component in its own right.

Functional GroupPrimary RoleMechanism of InteractionReference
p-Nitrophenoxy Group Enzymatic Interaction / Leaving GroupThe electron-withdrawing nitro group activates the phenoxy ether/ester linkage, making it an excellent leaving group for enzymatic hydrolysis or oxidation reactions. Facilitates nucleophilic attack at the carbonyl carbon (in esters) or hydroxylation of the alkyl chain. nih.govscbt.comcaltech.edu
Dodecanoic Acid Chain Cellular Interaction / LipophilicityThe long, hydrophobic alkyl chain facilitates passive diffusion across and integration into cellular lipid membranes, altering membrane fluidity. It can also be recognized by intracellular enzymes and transporters. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For a molecule like this compound, QSAR can provide predictive models for the activity of its analogues, guiding the synthesis of new compounds with improved properties.

A QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), to build a model that relates these descriptors to the observed biological activity. nih.govuran.ua

For fatty acids and their derivatives, several key classes of descriptors are typically employed:

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor, as it quantifies the lipophilicity that governs membrane permeability. uran.ua

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, molecular volume, surface area, and branching indices. These are important for receptor binding and fitting into enzyme active sites. nih.govuran.ua

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO/LUMO). For this compound, electronic descriptors related to the p-nitrophenoxy group would be particularly important in modeling its reactivity as an enzyme substrate. uran.ua

3D Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) use 3D steric and electrostatic fields to build predictive models, which can be very powerful for understanding ligand-receptor interactions. nih.gov

Descriptor ClassSpecific ExamplesRelevance to this compound AnaloguesReference
Constitutional Molecular Weight, Number of Carbon Atoms, Number of RingsBasic descriptors correlating size with activity. Chain length is known to be critical. nih.gov
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe molecular branching and shape, which influences binding to enzyme active sites. nih.gov
Geometric Molecular Surface Area, Molecular VolumeRelate to the steric fit within a biological receptor or enzyme pocket. uran.ua
Physicochemical LogP (Hydrophobicity), Molar Refractivity, PolarizabilityLogP is critical for membrane transport. Polarizability affects non-covalent binding interactions. nih.govuran.ua
Electronic Dipole Moment, HOMO/LUMO Energies, Hammett ConstantsCrucial for modeling the reactivity of the p-nitrophenoxy group as a leaving group and its interaction with enzyme active sites. uran.ua
3D-Field Based CoMFA/CoMSIA Fields (Steric, Electrostatic)Provide a 3D map of favorable and unfavorable interaction regions for receptor binding. nih.gov

Advanced Research Methodologies and Applications of P Nitrophenoxydodecanoic Acid

High-Throughput Screening Assays Utilizing p-Nitrophenoxydodecanoic Acid

The chromogenic nature of the p-nitrophenoxy group makes this compound a valuable tool in high-throughput screening (HTS) for novel enzyme activities. HTS allows for the rapid testing of thousands of compounds or enzyme variants, a process that is essential in drug discovery and enzyme engineering. The core principle of its use in HTS is the enzymatic cleavage of the ether bond linking the dodecanoic acid chain to the p-nitrophenol moiety.

When an enzyme, typically a hydrolase such as an esterase or etherase, cleaves this bond, it releases p-nitrophenolate. In solutions with a pH above its pKa of ~7.1, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which has a distinct yellow color. This color change can be quantified spectrophotometrically by measuring the absorbance at approximately 405-420 nm. This straightforward, colorimetric readout is ideal for HTS campaigns conducted in multi-well plate formats (e.g., 96, 384, or 1536 wells), enabling the rapid identification of active enzymes from large mutant libraries or potential inhibitors from chemical collections.

The assay's utility is summarized in the table below, highlighting its key parameters for screening enzyme libraries.

ParameterDescriptionAdvantage in HTS
Substrate This compoundProvides a non-natural probe to find novel activities.
Enzyme Action Cleavage of the ether bond.Specific event linked directly to enzyme activity.
Product p-NitrophenolateStrong chromophore.
Detection Method Spectrophotometry (Absorbance at ~405 nm)Simple, rapid, and does not require complex reagents.
Assay Format Multi-well platesAllows for miniaturization and automation.

This method is particularly powerful for screening for enzymes that can degrade xenobiotic compounds or for engineering enzymes to accept new, non-natural substrates.

Role in Enzyme Engineering and Directed Evolution Studies

Directed evolution is a powerful methodology that mimics natural selection in the laboratory to engineer enzymes with new or improved properties. This process involves iterative rounds of creating genetic diversity (mutagenesis) and screening for variants with the desired function. This compound serves as a critical component in this workflow, particularly for assessing latent enzyme capabilities and for evolving entirely new functions.

Assessment of Enzyme Promiscuity

Enzyme promiscuity refers to the ability of an enzyme to catalyze secondary, often mechanistically related, reactions in addition to its primary physiological function. This latent activity is considered the raw material for the evolution of new enzymes. Scientists use substrates like this compound, which are not typically encountered by enzymes in nature, to probe for such hidden talents.

An enzyme that shows even a low level of activity towards cleaving the ether bond of this compound is identified as a promising starting point for directed evolution. The release of the colored p-nitrophenolate provides a sensitive signal to detect this weak, promiscuous activity, which might otherwise be missed with less sensitive screening methods.

Evolution of Novel Enzyme Activities

Once a promiscuous enzyme is identified, directed evolution can be employed to enhance its new, desired activity. A library of mutants of the parent enzyme is created, and the HTS assay with this compound is used to screen this library. Variants that show a stronger colorimetric signal are selected, indicating they have mutations that improve the cleavage of the substrate.

These "winning" variants are then used as the parents for the next round of mutagenesis and screening. This iterative cycle progressively enriches the population with mutations that enhance the novel function. Through this process, enzymes can be evolved to become highly efficient and specific for the new reaction, demonstrating the power of using a tailored substrate to guide the evolutionary trajectory.

Application as a Spectroscopic Probe for Cytochrome P450 Activity and Dynamics

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in metabolizing a wide array of compounds, including fatty acids. The interaction of substrates with the P450 active site can be monitored using various spectroscopic techniques, most notably UV-visible absorption spectroscopy. This compound, as a long-chain fatty acid derivative, can serve as a valuable spectroscopic probe to study the binding and activity of these enzymes.

The heme iron in the resting state of a P450 enzyme is typically in a low-spin ferric (Fe³⁺) state, with a water molecule as the sixth ligand, exhibiting a characteristic Soret absorption peak around 417 nm. When a substrate like a long-chain fatty acid binds in the active site, it often displaces this water molecule. This displacement induces a change in the coordination environment of the heme iron, causing a shift to a high-spin state. This spin-state transition is accompanied by a shift of the Soret peak to a lower wavelength, around 390 nm.

This spectral change, known as a "Type I" binding spectrum, can be measured using difference spectroscopy. In this technique, the absorbance of the enzyme with the substrate is subtracted from the absorbance of the enzyme alone, yielding a characteristic spectrum with a peak at ~390 nm and a trough at ~420 nm. The magnitude of this spectral shift can be used to determine the binding affinity (dissociation constant, Kd) of the substrate for the enzyme. Therefore, titrating a P450 enzyme with this compound and monitoring the resulting Type I spectral shift allows for the quantitative characterization of its binding dynamics.

The table below outlines the expected spectroscopic changes upon the binding of this compound to a cytochrome P450 enzyme.

StateHeme Iron Spin StateSixth LigandSoret Peak (λmax)Spectroscopic Signature
Resting Enzyme Low-spinH₂O~417 nmStandard low-spin heme spectrum.
Substrate-Bound High-spinSubstrate (displaces H₂O)~390 nmType I shift; indicates substrate binding.

Potential as a Precursor in Advanced Organic Synthesis

This compound possesses three distinct functional regions that make it a potentially versatile precursor for advanced organic synthesis: the terminal carboxylic acid, the long C12 aliphatic chain, and the p-nitrophenoxy group. Each of these can be selectively modified to build complex molecules.

Carboxylic Acid Moiety : The terminal carboxyl group is a common handle for synthesis. It can be readily converted into esters, amides, or acid halides. This allows for the coupling of the C12 chain to other molecules, such as polymers, bioactive peptides, or fluorescent labels, to create functionalized materials or bioconjugates.

Aliphatic Chain : The twelve-carbon chain provides a significant hydrophobic segment. This makes the molecule a candidate for the synthesis of surfactants, detergents, or components of liquid crystals. By modifying the head group (carboxylic acid) and the tail group (p-nitrophenoxy), a wide range of amphiphilic molecules with tailored properties could be designed.

p-Nitrophenoxy Group : This group has dual utility. The ether linkage can be cleaved under specific conditions to yield a terminal alcohol, ω-hydroxydodecanoic acid, which is a valuable monomer for producing certain bioplastics and polyesters. Furthermore, the nitro group on the phenyl ring can be reduced to an amine (-NH₂). This amine can then be used as a nucleophile or be diazotized, opening up a vast array of subsequent functionalization reactions to attach other chemical entities at this end of the molecule. This could be a route to synthesizing novel bioactive lipids or specialized polymer end-capping agents.

The potential synthetic pathways are summarized below.

Functional GroupReaction TypePotential Product Class
Carboxylic AcidEsterification / AmidationFunctionalized lipids, Bioconjugates, Prodrugs
Aliphatic ChainSelf-assemblySurfactants, Liquid Crystals, Micelles
p-NitrophenoxyEther Cleavageω-Hydroxy fatty acids, Polyester monomers
p-NitrophenoxyNitro Reduction & AminationFunctionalized polymers, Bioactive lipid analogs

Future Perspectives in P Nitrophenoxydodecanoic Acid Research

Elucidation of Undiscovered Biological Mechanisms

While p-nitrophenoxydodecanoic acid is well-characterized as a substrate, particularly for cytochrome P450 monooxygenases, its own intrinsic biological activities and mechanisms are largely uncharted territory. researchgate.net Current research extensively uses it as a tool to probe the function of enzymes like P450 BM-3 and its mutants, where its hydroxylation leads to the release of the easily detectable p-nitrophenolate. pnas.org This application, though valuable, primarily illuminates the enzyme's mechanism rather than the compound's broader biological impact. researchgate.net

Future research is poised to investigate the compound's interactions beyond the active sites of well-known enzymes. The structural similarity of this compound to endogenous fatty acids suggests the possibility of interactions with other components of lipid metabolism and signaling pathways, which remain to be explored. Its effects on cellular membranes, potential for off-target enzyme inhibition or activation, and its metabolic fate beyond simple hydroxylation are areas ripe for investigation. For instance, studies on related compounds like α-lipoic acid have revealed complex roles in modulating redox potential and cellular signaling, suggesting that long-chain fatty acid derivatives like this compound may also possess pleiotropic effects. nih.gov Understanding these potential secondary biological activities is crucial for interpreting experimental results where it is used as a simple substrate and could unveil novel therapeutic or disruptive properties.

Development of Novel Biocatalytic Systems for Industrial and Pharmaceutical Applications

The conversion of this compound is a benchmark reaction for engineering and optimizing biocatalytic systems with significant industrial and pharmaceutical potential. mdpi.comnih.gov Research is actively moving beyond simple enzyme assays toward creating robust and scalable biocatalytic processes.

A key area of development is the use of whole-cell biocatalysts. ethz.ch For example, systems have been engineered to display P450 BM-3 on the surface of Escherichia coli cells, which then effectively convert substrates like 12-pNCA. mdpi.com Another innovative approach involves immobilizing enzymes on outer membrane vesicles (OMVs), which increases stability and simplifies catalyst reuse without costly purification steps. mdpi.com These OMV-based systems have been shown to convert para-nitrophenoxydodecanoic acid and hold promise for applications in biosensors and the sustainable production of valuable chemicals. mdpi.com

Furthermore, significant efforts are focused on overcoming the reliance on expensive cofactors like NADPH. d-nb.info Novel systems are being developed for cofactor regeneration, such as using zinc dust to regenerate mediators that replace NADPH, or coupling the primary reaction with a secondary enzyme that recycles the cofactor. uniovi.esuni-stuttgart.de Light-driven systems, which use photosensitizers to transfer electrons to the P450 heme, represent another promising frontier, potentially offering a cheaper and more versatile method for driving catalysis. acs.orgnih.gov These advancements aim to create cost-effective and efficient biocatalytic reactors for producing hydroxylated fatty acids and other compounds used in the chemical and pharmaceutical industries. d-nb.inforesearchgate.net

Biocatalytic SystemEnzyme(s)Key FeatureApplicationReference(s)
Whole-Cell System Cytochrome P450 BM-3Enzyme displayed on E. coli surface.Biotransformation of fatty acids. mdpi.com
OMV Immobilization Cytochrome P450 BM-3 (CYP102A1)Increased enzyme stability and ease of use.Biosensors, sustainable production of high-value compounds. mdpi.com
Cofactor Regeneration P450 BM-3 F87A, Cobalt SepulchrateZinc dust used for mediator regeneration, replacing NADPH.Cost-effective hydroxylation reactions. uni-stuttgart.de
Multi-Enzyme System CYP102A1, Glycerol (B35011) Dehydrogenase (GLD), Pyridine (B92270) Nucleotide Transhydrogenase (STH)Cell-free system with enzymatic NADPH regeneration.Efficient conversion with minimal cofactor input. uniovi.es
Light-Driven Hybrid System P450 BM-3, Ru(II)-diimine photosensitizerCovalently attached photosensitizer drives catalysis with light, no reductase needed.Novel screening systems, responsive catalysts. acs.orgnih.gov

Rational Design of this compound Derivatives for Enhanced Specificity and Activity

While much research has focused on engineering enzymes to better accommodate this compound, a complementary and forward-looking approach is the rational design of the substrate itself. researchgate.net By modifying the chemical structure of this compound, new derivatives can be synthesized with enhanced specificity for particular enzymes or with entirely new functionalities for industrial and pharmaceutical use. nih.gov

This strategy involves altering different parts of the molecule. For example, the length of the fatty acid chain can be modified to create a library of p-nitrophenoxycarboxylic acids (pNCAs) that can probe the substrate specificity of various P450 mutants. uni-stuttgart.de Future work could involve more complex modifications, such as introducing branches, double bonds, or other functional groups into the alkyl chain to fine-tune enzyme-substrate interactions or to generate products with specific desired properties.

Moreover, modifications to the p-nitrophenoxy headgroup could yield derivatives with altered electronic properties, solubility, or reactivity. This could lead to the development of more sensitive substrates for high-throughput screening or new molecular probes for studying enzyme mechanisms. caltech.edu The principles of rational design, successfully applied to create derivatives of other compounds for therapeutic purposes, can be applied here. nih.gov For instance, engineering derivatives that are better substrates for peroxygenase activity could improve the efficiency of H₂O₂-driven P450 reactions. researchgate.net This rational design approach opens the door to creating a new generation of custom molecules based on the this compound scaffold for a wide range of biocatalytic and biomedical applications. nih.gov

Compound NameMolecular FormulaStructural NoteReference(s)
This compound C₁₈H₂₇NO₅Parent compound with a 12-carbon fatty acid chain. nih.govnih.gov
p-Nitrophenoxydecanoic acid C₁₆H₂₃NO₅Shorter, 10-carbon fatty acid chain. Used to test enzyme specificity. uni-stuttgart.deresearchgate.net
p-Nitrophenoxypentadecanoic acid C₂₁H₃₃NO₅Longer, 15-carbon fatty acid chain. Used with F87A mutant for enhanced assay sensitivity. researchgate.net
4-Nitrophenyl laurate C₁₈H₂₇NO₄Ester analog, used as a substrate for lipases and esterases. vulcanchem.com

Q & A

Basic: What experimental protocols are recommended for assaying ω-hydroxylation activity of P450 BM3 variants using p-nitrophenoxydodecanoic acid?

Answer: The standard assay involves incubating 45 μM this compound with 1 mM NADPH in pH 8.2 buffer at 25°C. Reaction progress is monitored at 410 nm (ε = 17.5 mM⁻¹·cm⁻¹) to quantify the release of p-nitrophenol. This method is validated for measuring catalytic turnover (kcat) and substrate affinity (Km) .

Basic: How do reaction conditions (e.g., pH, temperature) influence the stability of this compound in enzymatic studies?

Answer: this compound is stable under neutral to mildly alkaline conditions (pH 7.0–8.5) and temperatures ≤37°C. Degradation occurs in strongly acidic/basic environments or prolonged exposure to >50°C, necessitating controlled buffers (e.g., 100 mM potassium phosphate) and short incubation times .

Advanced: What factors explain contradictory effects of long-chain aldehydes on P450 BM3 activity toward this compound versus other substrates?

Answer: Aldehydes like 2-decenal inhibit this compound dealkylation by ~80% (steric hindrance due to the substrate's bulky dodecanoic chain) but activate smaller substrates (e.g., 4-fluorophenol) by enhancing active-site flexibility. Kinetic analyses (kcat/Km vs. aldehyde concentration) and molecular docking are recommended to resolve steric/electronic interactions .

Advanced: How can mutagenesis of P450 BM3 improve catalytic efficiency for this compound hydroxylation?

Answer: The F87A mutation in P450 BM3 enhances ω-hydroxylation activity by enlarging the active site to accommodate the substrate’s long alkyl chain. Directed evolution or rational design (e.g., substitutions at positions 78, 81, or 263) further optimizes substrate orientation and redox coupling. Activity screens should use NADPH depletion assays coupled with HPLC validation .

Methodological: What cofactor regeneration strategies are effective for sustained P450 BM3 activity with this compound?

Answer: Zinc/Co(III)-sepiapterin systems enable NADPH-free catalysis by transferring electrons directly to the heme domain. Alternatively, glucose dehydrogenase or phosphite dehydrogenase can regenerate NADPH in situ. These methods reduce cost and improve scalability for preparative-scale reactions .

Analytical: What techniques validate the regioselectivity of this compound hydroxylation by engineered P450 variants?

Answer: LC-MS or GC-MS analyses identify ω-hydroxylated products via molecular ion peaks (e.g., m/z 325.1 for C12H23NO5). Isotopic labeling (e.g., <sup>18</sup>O2) and NMR (δ 3.6–4.0 ppm for hydroxyl protons) confirm oxygenation sites .

Advanced: How do computational models predict substrate docking and reaction trajectories for this compound in P450 BM3 mutants?

Answer: Molecular dynamics simulations (e.g., using AutoDock Vina or GROMACS) model substrate positioning relative to the heme iron. Free energy calculations (MM/PBSA) identify key residues for mutagenesis. Validation requires correlating simulation data with experimental kcat/Km trends .

Data Interpretation: What statistical approaches resolve batch-to-batch variability in this compound activity assays?

Answer: Normalize activity to internal controls (e.g., benzoquinone reduction rates). Use ANOVA with post-hoc Tukey tests to compare replicates. Outlier detection (Grubbs’ test) and standardized substrate purity checks (≥95% by HPLC) minimize variability .

Advanced: Can alternative metalloenzymes mimic P450 BM3’s ω-hydroxylation of this compound?

Answer: Engineered peroxygenases (e.g., unspecific peroxygenases) or non-heme iron catalysts achieve similar reactivity but require peroxide-driven systems. Comparative studies should assess turnover numbers, stereoselectivity, and oxidative damage to enzymes .

Methodological: What precautions prevent artifact formation during this compound storage and handling?

Answer: Store in amber vials at –20°C under inert gas (N2/Ar) to prevent hydrolysis or photodegradation. Pre-dissolve in DMSO (≤1% v/v in assays) to avoid micelle formation. Regular NMR or TLC checks ensure integrity .

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